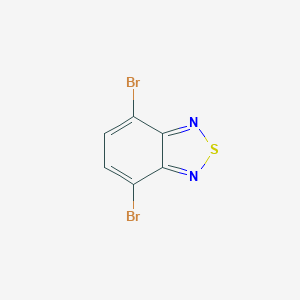

4,7-Dibromo-2,1,3-benzothiadiazole

Overview

Description

4,7-Dibromo-2,1,3-benzothiadiazole is a heterocyclic compound with the molecular formula C₆H₂Br₂N₂S and a molecular weight of 293.97 g/mol . It is a building block or monomer used in the synthesis of organic semiconductors, particularly in applications such as light-emitting diodes (LEDs) and photovoltaic devices . This compound is known for its high purity and is often used as an intermediate in the synthesis of various polymers .

Biochemical Analysis

Biochemical Properties

It is known that this compound is used as an intermediate for the synthesis of light-emitting diodes and conducting polymers for organic electronics . This suggests that it may interact with various enzymes, proteins, and other biomolecules in the process of these syntheses.

Cellular Effects

Given its role in the synthesis of conductive polymers and light-emitting diodes, it may influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to be involved in the synthesis of light-emitting diodes and conducting polymers, suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of 4,7-Dibromo-2,1,3-benzothiadiazole in laboratory settings. It is soluble in toluene , which suggests that it may have certain stability and degradation characteristics that could influence its long-term effects on cellular function in in vitro or in vivo studies.

Metabolic Pathways

Given its role in the synthesis of conductive polymers and light-emitting diodes, it may interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

Given its role in the synthesis of conductive polymers and light-emitting diodes, it may interact with various transporters or binding proteins, and could potentially affect its localization or accumulation .

Subcellular Localization

Given its role in the synthesis of conductive polymers and light-emitting diodes, it may be directed to specific compartments or organelles based on any targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

4,7-Dibromo-2,1,3-benzothiadiazole can be synthesized from 2,1,3-benzothiadiazole through bromination. One common method involves reacting 2,1,3-benzothiadiazole with bromine in hydrobromic acid . Another method involves using N-bromosuccinimide (NBS) as the brominating agent in the presence of concentrated sulfuric acid . The reaction is typically carried out at elevated temperatures (around 60°C) and requires careful handling due to the reactivity of the brominating agents .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization and filtration .

Chemical Reactions Analysis

Types of Reactions

4,7-Dibromo-2,1,3-benzothiadiazole undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions to form larger molecules and conductive polymers.

Reduction Reactions: Under reducing conditions, it can be converted back to the 1,2-diaminobenzene compounds from which it was prepared.

Common Reagents and Conditions

Bromination: Bromine in hydrobromic acid or N-bromosuccinimide (NBS) in sulfuric acid

Cross-Coupling: Palladium catalysts are commonly used in Suzuki-Miyaura cross-coupling reactions.

Major Products

Poly[N-9’-heptadecanyl-2,7-carbazole-alt-5,5-(4’,7’-di-2-thienyl-2’,1’,3’-benzothiadiazole)] (PCDTBT): Used in organic photovoltaic devices.

Poly[2,1,3-benzothiadiazole-4,7-diyl[4,4-bis(2-ethylhexyl)-4H-cyclopenta[2,1-b3,4-b’]dithiophene-2,6-diyl]] (PCPDTBT): Another polymer used in solar cells.

Scientific Research Applications

4,7-Dibromo-2,1,3-benzothiadiazole is extensively used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:

Organic Electronics: It is a key building block for the synthesis of light-emitting diodes and conducting polymers.

Photovoltaic Devices: Used in the synthesis of polymers like PCDTBT and PCPDTBT, which are employed in organic solar cells.

Material Science: It serves as a precursor for various low band gap polymers and acceptors in organic photovoltaics.

Mechanism of Action

The mechanism of action of 4,7-Dibromo-2,1,3-benzothiadiazole primarily involves its role as a building block in the synthesis of larger molecules. It acts as an electron acceptor in organic photovoltaic devices, facilitating the transfer of electrons and enhancing the efficiency of these devices . The molecular targets and pathways involved include the formation of conjugated polymers that improve the charge transport properties of the materials .

Comparison with Similar Compounds

4,7-Dibromo-2,1,3-benzothiadiazole can be compared with other similar compounds such as:

4,7-Dibromo-2,1,3-benzoxadiazole: Similar in structure but contains an oxygen atom instead of sulfur.

4,7-Dibromo-2,1,3-benzoselenadiazole: Contains a selenium atom instead of sulfur, offering different electronic properties.

4,7-Dibromo-5,6-difluoro-2,1,3-benzothiadiazole: Contains additional fluorine atoms, which can influence its reactivity and electronic properties.

These compounds are used in similar applications but may offer different advantages depending on the specific requirements of the material being synthesized.

Biological Activity

4,7-Dibromo-2,1,3-benzothiadiazole (DBBT) is a significant compound in the field of organic electronics and materials science. With a chemical formula of CHBrNS and a molecular weight of 293.97 g/mol, it serves as a building block for various organic semiconductors used in light-emitting diodes (LEDs) and photovoltaic devices. This article reviews the biological activity of DBBT, focusing on its synthesis, applications, and potential biological interactions.

Synthesis and Properties

DBBT is synthesized through the bromination of 2,1,3-benzothiadiazole in hydrobromic acid. This process can yield derivatives that are useful in creating low band gap polymers for applications in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs) . The compound typically appears as light yellow crystals with a melting point ranging from 186°C to 190°C .

Applications in Organic Electronics

DBBT is primarily utilized as an intermediate for synthesizing polymers such as poly[N-9'-heptadecanyl-2,7-carbazole-alt-5,5-(4',7'-di-2-thienyl-2',1',3'-benzothiadiazole)] (PCDTBT) and poly[2,1,3-benzothiadiazole-4,7-diyl[4,4-bis(2-ethylhexyl)-4H-cyclopenta[2,1-b:3,4-b']dithiophene-2,6-diyl]] (PCPDTBT). These polymers are notable for their efficiency in converting sunlight into electricity and are integral to the development of next-generation solar cells .

Antimicrobial Properties

Recent studies have suggested that DBBT exhibits antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth at specific concentrations. For instance, research indicates that DBBT can disrupt bacterial cell membranes and interfere with metabolic processes .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the impact of DBBT on human cell lines. In vitro studies demonstrated that while DBBT can induce apoptosis in certain cancer cell lines at higher concentrations, it shows minimal toxicity to normal human cells at lower doses. This selective cytotoxicity suggests potential applications in targeted cancer therapies .

Electron Transfer Mechanism

DBBT's role as an electron acceptor in donor-acceptor systems has been explored extensively. Studies utilizing femtosecond spectroscopy have shown that DBBT can facilitate rapid electron transfer processes when paired with suitable electron donors. This characteristic is crucial for its application in photonic devices and could be leveraged for developing advanced materials with enhanced electronic properties .

Case Studies

-

Antimicrobial Efficacy : A study conducted on the antimicrobial activity of DBBT indicated significant inhibition against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL.

Bacterial Strain MIC (µg/mL) Staphylococcus aureus 50 Escherichia coli 50 Pseudomonas aeruginosa 100 -

Cytotoxicity Assessment : In a cytotoxicity study using human breast cancer cells (MCF-7), DBBT exhibited IC values ranging from 20 µM to 40 µM after 24 hours of exposure.

Cell Line IC (µM) MCF-7 30 Normal Fibroblasts >100

Properties

IUPAC Name |

4,7-dibromo-2,1,3-benzothiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2N2S/c7-3-1-2-4(8)6-5(3)9-11-10-6/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEOWHLLJXAECMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NSN=C2C(=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20347828 | |

| Record name | 4,7-Dibromo-2,1,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20347828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15155-41-6 | |

| Record name | 4,7-Dibromo-2,1,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20347828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,7-Dibromo-2,1,3-benzothiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: The molecular formula of 4,7-Dibromo-2,1,3-benzothiadiazole is C6H2Br2N2S, and its molecular weight is 293.97 g/mol. []

ANone: Various spectroscopic techniques are employed for characterizing this compound. Common methods include: * NMR spectroscopy: 1H-NMR and 13C-NMR provide information about the hydrogen and carbon environments within the molecule. [, ] * FTIR spectroscopy: This technique identifies functional groups present in the compound by analyzing the infrared absorption spectrum. [, ] * UV-Vis spectroscopy: UV-Vis spectroscopy helps determine the compound's absorption and transmission characteristics, offering insights into its electronic structure and potential applications in optoelectronics. [, , , , ]

ANone: The inclusion of linear alkyl chains in 4,7-di(p-alkoxyphenyl)-2,1,3-benzothiadiazoles leads to the formation of different phases, including crystalline, polycrystalline, and smectic liquid crystalline phases. These phases exhibit varying interlayer spacings and grain boundary structures, ultimately influencing the hole mobility of the material. []

ANone: The stability of polymers incorporating this compound can be influenced by the choice of acceptor unit. Studies have shown that incorporating stronger acceptors, such as benzoselenadiazole or benzotriazole, can result in stronger interchain interactions and improved stability in the solid state compared to polymers with weaker acceptors like thiophene. []

ANone: While this compound is primarily utilized as a building block in organic synthesis, particularly in the field of conjugated polymers, research suggests potential catalytic applications. For example, a chromium(III) complex incorporating a this compound-derived ligand has been shown to exhibit catalytic activity in ethylene polymerization upon activation. []

ANone: Computational chemistry plays a significant role in understanding this compound-based materials. Techniques like Density Functional Theory (DFT) calculations are employed to:

* Predict the optical and electrochemical properties of newly designed benzothiadiazole derivatives. []* Analyze the impact of alkyl and alkoxy side chains on the performance of donor-acceptor copolymers in solar cells. []* Correlate the strength of acceptor units in copolymers with observed optical properties, such as color variations in solution. []ANone: Replacing the nitrogen atom in benzotriazole with sulfur (benzothiadiazole) or selenium (benzoselenadiazole) significantly influences the electro-optic properties of resulting carbazole-based polymers. This heteroatom variation affects the polymer's neutral state color and its electrochromic performance. Notably, the benzothiadiazole-containing polymer exhibits broader absorption and enhanced near-infrared (NIR) electrochromic behavior compared to its counterparts. []

ANone: Combining fluorene units with this compound in conjugated polymers can broaden the emission spectrum, making them potentially suitable for applications requiring white light emission. [] Additionally, varying the ratio of fluoreneethynylene to this compound during synthesis can be used to fine-tune the emission color of the resulting polymers. []

ANone: Traditional bromination methods for synthesizing this compound utilize Br2, a highly reactive and toxic reagent that poses handling challenges. Researchers have explored alternative, milder bromination approaches using N-bromosuccinimide to address these concerns. []

ANone: As with any chemical, it's crucial to handle this compound and related compounds with caution. Researchers should consult the Safety Data Sheets (SDS) and adhere to recommended safety protocols, including:

* Wearing appropriate personal protective equipment (PPE) like gloves, lab coats, and eye protection.* Working in a well-ventilated area to minimize inhalation risks.* Handling the compound with care to avoid skin contact or ingestion.* Storing the compound appropriately to prevent accidental release or exposure.ANone: While the provided research focuses primarily on the synthesis and properties of this compound-based materials, it's essential to consider their potential environmental impact. This includes evaluating the compound's:

* **Ecotoxicity:** Assessing the potential toxicity of the compound and its degradation products to aquatic and terrestrial organisms.* **Biodegradability:** Determining the compound's susceptibility to breakdown by natural processes in the environment.* **Persistence:** Evaluating the compound's potential to accumulate in the environment and its long-term effects.ANone: Yes, several alternative building blocks can be used to create conjugated polymers, each offering unique properties and influencing the final material's performance. Some alternatives include:

* **Other benzothiadiazole derivatives:** Modifying the substituents on the benzothiadiazole core can fine-tune the polymer's properties. [, ]* **Different acceptor units:** Replacing benzothiadiazole with other electron-deficient units like benzotriazole, benzoselenadiazole, quinoxaline, or naphthalene diimides can alter the polymer's electronic and optical characteristics. [, , , , ]* **Alternative donor units:** Exploring different electron-rich donor units alongside or in place of thiophene, such as carbazole, fluorene, or pyrrole, can lead to variations in energy levels, band gaps, and other relevant properties. [, , , , , , ]ANone: Numerous resources support researchers exploring this compound and related compounds:

* **Chemical suppliers:** Commercial vendors offer a wide range of benzothiadiazole derivatives, including this compound, facilitating research and development.* **Literature databases:** Online databases like SciFinder, Reaxys, and Web of Science provide access to a wealth of scientific publications on the synthesis, characterization, and applications of benzothiadiazole-based materials.* **Research collaborations:** Collaborating with other research groups specializing in organic synthesis, polymer chemistry, materials science, or computational chemistry can accelerate advancements in this field.ANone: The development of this compound-based materials has witnessed significant milestones, including:

* **Early investigations:** Initial studies explored the synthesis and fundamental properties of this compound and its derivatives, laying the groundwork for further research.* **Incorporation into conjugated polymers:** The integration of this compound into conjugated polymers marked a crucial step, opening avenues for applications in optoelectronics and organic electronics.* **Development of high-performance materials:** Continued research led to the development of high-performance benzothiadiazole-based materials with improved efficiency and stability in devices like organic solar cells and transistors. * **Exploration of new applications:** Beyond traditional applications, researchers are actively exploring the potential of this compound and its derivatives in areas like sensing, bioimaging, and catalysis. [, ]ANone: The study of this compound extends beyond traditional chemistry boundaries and fosters collaborations across various disciplines, including:

* **Materials Science:** Developing new materials with tailored properties for organic electronics, optoelectronics, and energy applications. [, , , ]* **Polymer Chemistry:** Designing and synthesizing new polymers with specific functionalities and improved performance characteristics. [, , , , , , , , , ]* **Computational Chemistry:** Employing theoretical calculations and simulations to predict material properties, guide experimental design, and gain deeper insights into structure-property relationships. [, , , ]* **Biomedical Sciences:** Exploring the potential of this compound derivatives in areas like bioimaging and sensing. []Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.